molecular formula C17H15BrFN3O2 B11699323 (E)-N-(4-bromophenyl)-4-(2-(4-fluorobenzylidene)hydrazinyl)-4-oxobutanamide

(E)-N-(4-bromophenyl)-4-(2-(4-fluorobenzylidene)hydrazinyl)-4-oxobutanamide

Cat. No.: B11699323
M. Wt: 392.2 g/mol
InChI Key: XVSFAKOGMOXKJI-RGVLZGJSSA-N
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Description

N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which contribute to its unique chemical properties

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone.

    Hydrazinecarboxamide Formation: The intermediate hydrazone is then reacted with hydrazinecarboxamide under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other similar compounds, such as:

    N-(4-BROMOPHENYL)-4-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE: This compound has an iodine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(4-BROMOPHENYL)BENZENESULFONAMIDE: This compound contains a sulfonamide group instead of a hydrazinecarboxamide group, leading to different reactivity and applications.

    N-(4-BROMOPHENYL)MALEIMIDE:

The uniqueness of N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE lies in its specific combination of bromine and fluorine atoms, as well as its hydrazinecarboxamide structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrFN3O2

Molecular Weight

392.2 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrFN3O2/c18-13-3-7-15(8-4-13)21-16(23)9-10-17(24)22-20-11-12-1-5-14(19)6-2-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

XVSFAKOGMOXKJI-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br)F

Origin of Product

United States

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